(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound featuring a thiadiazolo-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the thiadiazolo-pyrimidinone core, followed by the introduction of the phenyl and dimethylphenoxyethoxy groups under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen or addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: The replacement of one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable tool for synthetic chemists.
Biology
In biological research, this compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its interactions with specific molecular targets may lead to the development of new treatments for various diseases.
Industry
In industry, this compound may be used in the development of advanced materials. Its unique properties could be harnessed for applications in electronics, coatings, and other high-tech fields.
Mechanism of Action
The mechanism of action of (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid Compounds: Structurally similar to heparin, these compounds are derived from marine organisms and have anticoagulant properties.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
What sets (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C28H24N4O3S |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(6Z)-6-[[4-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H24N4O3S/c1-18-7-6-8-19(2)24(18)35-16-15-34-22-13-11-20(12-14-22)17-23-25(29)32-28(30-26(23)33)36-27(31-32)21-9-4-3-5-10-21/h3-14,17,29H,15-16H2,1-2H3/b23-17-,29-25? |
InChI Key |
AXAGZACLPYIQKR-WJOFZGQRSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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